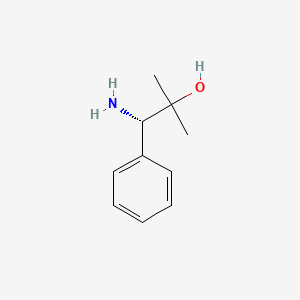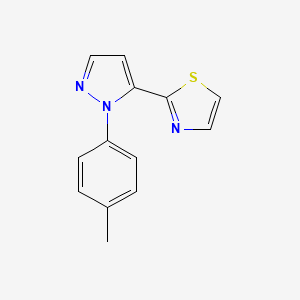
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) is a cyclic peptide composed of nine amino acids: D-phenylalanine, histidine, tryptophan, alanine, valine, glycine, histidine, leucine, and leucine. Cyclic peptides are known for their structural rigidity and stability, which make them interesting candidates for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups are removed to allow for the next coupling step.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.
Industrial Production Methods: Industrial production of cyclic peptides like Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification, ensuring high purity and yield.
化学反応の分析
Types of Reactions: Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of histidine and tryptophan.
Reduction: Reductive conditions can reduce disulfide bonds if present.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
科学的研究の応用
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a molecular scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanostructures.
作用機序
The mechanism of action of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to these targets. The pathways involved may include:
Receptor Binding: The peptide can bind to cell surface receptors, modulating signaling pathways.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Membrane Interaction: The peptide may interact with cell membranes, affecting their integrity and function.
類似化合物との比較
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) can be compared to other cyclic peptides such as:
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-ile): Similar structure but with isoleucine instead of leucine.
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-met): Contains methionine, which introduces different chemical properties.
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-phe): Phenylalanine at the end, affecting its hydrophobicity.
The uniqueness of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) lies in its specific amino acid sequence, which imparts distinct structural and functional properties.
特性
IUPAC Name |
(3S,6S,9S,12S,15R,18S,21S,24S)-15-benzyl-12,24-bis(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-6-methyl-18,21-bis(2-methylpropyl)-3-propan-2-yl-1,4,7,10,13,16,19,22,25-nonazacycloheptacosane-2,5,8,11,14,17,20,23,26-nonone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72N14O9/c1-29(2)17-39-49(72)63-40(18-30(3)4)50(73)65-41(19-33-13-9-8-10-14-33)51(74)67-44(22-36-25-56-28-60-36)53(76)66-42(20-34-23-57-38-16-12-11-15-37(34)38)48(71)61-32(7)47(70)68-46(31(5)6)54(77)58-26-45(69)62-43(52(75)64-39)21-35-24-55-27-59-35/h8-16,23-25,27-32,39-44,46,57H,17-22,26H2,1-7H3,(H,55,59)(H,56,60)(H,58,77)(H,61,71)(H,62,69)(H,63,72)(H,64,75)(H,65,73)(H,66,76)(H,67,74)(H,68,70)/t32-,39-,40-,41+,42-,43-,44-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWICBJULPNZMO-AGTGWIOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72N14O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)










